

Spectroscopic and Synthetic Profile of 2-(2-bromophenyl)-1H-imidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-bromophenyl)-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data and a plausible synthetic route for **2-(2-bromophenyl)-1H-imidazole**. The information is compiled from various sources to offer a detailed resource for researchers working with this and related heterocyclic compounds.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for **2-(2-bromophenyl)-1H-imidazole**. Due to the limited availability of a complete experimental dataset for this specific molecule in a single source, data from closely related analogs are included for comparative purposes and are duly noted.

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR spectral data for **2-(2-bromophenyl)-1H-imidazole** are detailed below.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference Compound
Imidazole H-4/H-5	7.10 - 7.30	m	-	General Imidazoles
Imidazole N-H	10.0 - 12.5	br s	-	General Imidazoles
Phenyl H-3'	7.60 - 7.70	dd	~8.0, 1.5	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]
Phenyl H-4'	7.35 - 7.45	td	~7.5, 1.5	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]
Phenyl H-5'	7.20 - 7.30	td	~7.5, 1.0	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]
Phenyl H-6'	7.90 - 8.00	dd	~8.0, 1.0	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]

Table 2: ^{13}C NMR Spectroscopic Data

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Reference Compound
Imidazole C-2	145.0 - 148.0	General 2-Aryl Imidazoles
Imidazole C-4/C-5	120.0 - 128.0	General 2-Aryl Imidazoles
Phenyl C-1'	131.0 - 133.0	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]
Phenyl C-2' (C-Br)	121.0 - 123.0	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]
Phenyl C-3'	133.0 - 134.0	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]
Phenyl C-4'	127.0 - 128.0	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]
Phenyl C-5'	129.0 - 130.0	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]
Phenyl C-6'	130.0 - 131.0	1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole[1]

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **2-(2-bromophenyl)-1H-imidazole** are presented in Table 3.

Table 3: IR Spectroscopic Data

Vibrational Mode	Expected Frequency (cm ⁻¹)	Reference Compound
N-H Stretch	3400 - 3200 (broad)	2-(Aryl)-4,5-diphenyl-1H-imidazoles[2]
Aromatic C-H Stretch	3100 - 3000	2-(Aryl)-4,5-diphenyl-1H-imidazoles[2]
C=N Stretch (imidazole)	1620 - 1580	2-(Aryl)-4,5-diphenyl-1H-imidazoles[2]
C=C Stretch (aromatic)	1600 - 1450	2-(Aryl)-4,5-diphenyl-1H-imidazoles[2]
C-Br Stretch	680 - 515	General Aryl Bromides

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for **2-(2-bromophenyl)-1H-imidazole** is shown in Table 4.

Table 4: Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] ⁺	222.98/224.98	Molecular ion peak with isotopic pattern for one bromine atom.
[M+H] ⁺	223.99/225.99	Protonated molecular ion.

Experimental Protocols

This section outlines a general and plausible experimental protocol for the synthesis and spectroscopic characterization of **2-(2-bromophenyl)-1H-imidazole**, adapted from established methods for the synthesis of 2-aryl-imidazoles.

A common and effective method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Materials:

- Glyoxal (40% aqueous solution)
- 2-Bromobenzaldehyde
- Ammonium hydroxide (concentrated)
- Ethanol
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of glyoxal (1.1 equivalents) in ethanol, add 2-bromobenzaldehyde (1.0 equivalent).
- Cool the mixture in an ice bath and slowly add concentrated ammonium hydroxide (2.5 equivalents).
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Collect the fractions containing the desired product and evaporate the solvent to yield **2-(2-bromophenyl)-1H-imidazole**.

NMR Spectroscopy:

- Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, and coupling constants.

IR Spectroscopy:

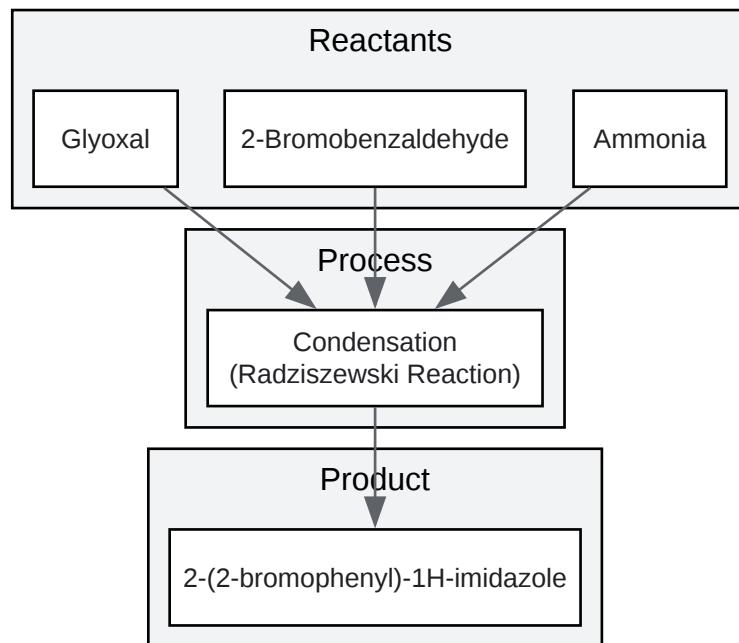
- Obtain the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry:

- Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquire the mass spectrum to determine the molecular weight and observe the characteristic isotopic pattern of the bromine atom.

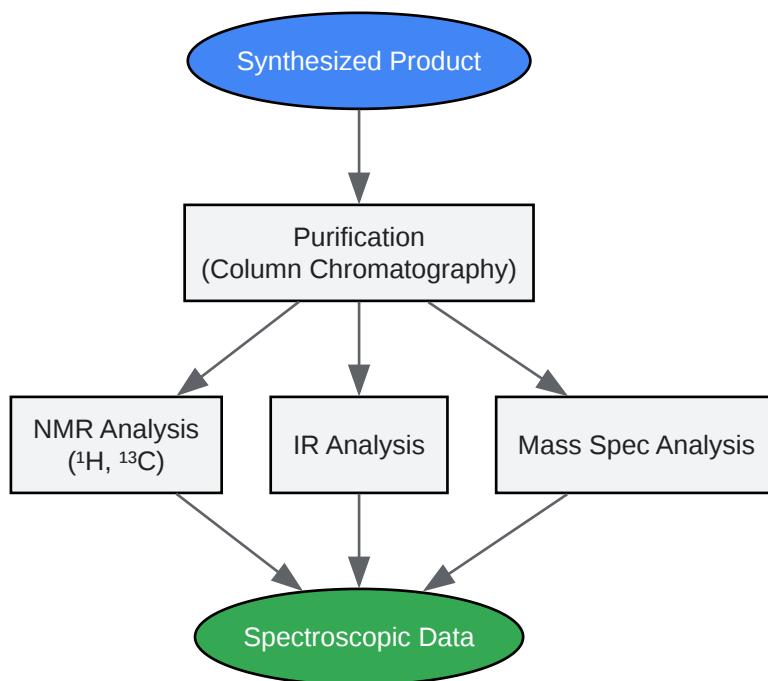
Visualizations

The following diagrams illustrate the general structure and a plausible synthetic workflow for **2-(2-bromophenyl)-1H-imidazole**.



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Caption: Synthetic pathway for **2-(2-bromophenyl)-1H-imidazole**.



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Caption: Experimental workflow for characterization.

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References

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